molecular formula C11H12N2O2 B15088937 2-amino-3-(1H-indol-3-yl)(213C)propanoic acid

2-amino-3-(1H-indol-3-yl)(213C)propanoic acid

Cat. No.: B15088937
M. Wt: 205.22 g/mol
InChI Key: QIVBCDIJIAJPQS-QBZHADDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(1H-indol-3-yl)(213C)propanoic acid, also known as tryptophan, is an essential aromatic amino acid. It is a precursor to several important biomolecules, including serotonin, melatonin, and niacin. Tryptophan is vital for protein synthesis and is found in various dietary sources such as meat, dairy products, and legumes .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

205.22 g/mol

IUPAC Name

2-amino-3-(1H-indol-3-yl)(213C)propanoic acid

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/i9+1

InChI Key

QIVBCDIJIAJPQS-QBZHADDCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[13CH](C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tryptophan can be synthesized through several methods, including the Strecker synthesis, which involves the reaction of indole-3-acetaldehyde with ammonia and hydrogen cyanide, followed by hydrolysis. Another method is the Fischer indole synthesis, where phenylhydrazine reacts with pyruvic acid to form tryptophan .

Industrial Production Methods: Industrially, tryptophan is produced via microbial fermentation using genetically modified strains of Escherichia coli or Corynebacterium glutamicum. These microorganisms are engineered to overproduce tryptophan by optimizing the metabolic pathways involved in its biosynthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tryptophan has numerous applications in scientific research:

Mechanism of Action

Tryptophan exerts its effects primarily through its conversion to serotonin, a neurotransmitter that regulates mood, sleep, and appetite. The enzyme tryptophan hydroxylase catalyzes the first step in this conversion, forming 5-hydroxytryptophan, which is then decarboxylated to produce serotonin. Tryptophan also serves as a precursor for melatonin, a hormone that regulates sleep-wake cycles .

Comparison with Similar Compounds

Uniqueness of Tryptophan: Tryptophan is unique due to its role as a precursor to serotonin and melatonin, which are crucial for regulating mood and sleep. Its indole ring structure also allows for various chemical modifications, making it a versatile compound in synthetic chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.